3-(2-Chloro-5-methylphenyl)propanoic acid

Lipophilicity Drug Design Medicinal Chemistry

This chlorinated phenylpropanoic acid derivative offers enhanced lipophilicity and reactivity, making it an essential intermediate for pharmaceutical and agrochemical research. Its unique substitution pattern ensures consistent performance in GPR120 agonist synthesis and anticancer studies.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
Cat. No. B12110711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-methylphenyl)propanoic acid
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)CCC(=O)O
InChIInChI=1S/C10H11ClO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
InChIKeyHFRCHZPGRHVNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloro-5-methylphenyl)propanoic Acid: Procurement and Sourcing Guide for a Halogenated Aromatic Building Block


3-(2-Chloro-5-methylphenyl)propanoic acid (CAS 857813-98-0) is a chlorinated aromatic carboxylic acid derivative with the molecular formula C10H11ClO2 and a molecular weight of 198.64 g/mol [1]. It is a member of the phenylpropanoic acid class, characterized by a propanoic acid moiety linked to a 2-chloro-5-methylphenyl group . The compound is primarily of interest in pharmaceutical and agrochemical research as a synthetic intermediate, owing to its reactive carboxylic acid group and the modifiable chloro-methyl substituted aromatic ring, which can enhance lipophilicity and influence reactivity in subsequent derivatization steps .

Why 3-(2-Chloro-5-methylphenyl)propanoic Acid Cannot Be Interchanged with Other Phenylpropanoic Acid Derivatives


Generic substitution among phenylpropanoic acid derivatives is scientifically unsound due to the critical influence of specific substitution patterns on the aromatic ring. The presence and position of a chlorine atom and a methyl group dramatically alter the compound's physicochemical properties, such as lipophilicity (logP), and its potential for biological interaction [1]. For instance, the unsubstituted parent compound, 3-phenylpropanoic acid (hydrocinnamic acid), exhibits minimal biological activity with reported IC50 values typically >300 µM in various assays . The introduction of a chlorine atom at the 2-position and a methyl group at the 5-position on the phenyl ring can significantly modulate the molecule's electron density, steric profile, and binding affinity to protein targets compared to mono-substituted or differently positioned analogs. Therefore, selecting a specific derivative like 3-(2-Chloro-5-methylphenyl)propanoic acid is essential for maintaining the intended reactivity or biological outcome in a research or industrial process, as even minor structural changes can lead to significant variations in performance.

Quantitative Differentiation of 3-(2-Chloro-5-methylphenyl)propanoic Acid: Physicochemical and SAR-Driven Evidence


Comparative Lipophilicity (cLogP) as a Predictor of Membrane Permeability

The compound's calculated partition coefficient (cLogP) of 2.7 [1] is substantially higher than that of the unsubstituted parent molecule, 3-phenylpropanoic acid (cLogP ~1.8). This quantifiable increase in lipophilicity, driven by the presence of the chloro and methyl substituents, suggests a potentially improved ability to passively diffuse across biological membranes compared to its less lipophilic analogs.

Lipophilicity Drug Design Medicinal Chemistry

Substituent Effects on Antiproliferative Activity in Phenylpropanoic Acids

While direct assay data for 3-(2-Chloro-5-methylphenyl)propanoic acid is not available, structure-activity relationship (SAR) studies on a series of phenylpropanoic acid derivatives demonstrate that the presence of a 2-chloro substituent is critical for enhancing antiproliferative activity against human solid tumor cell lines [1]. The specific compound 3-(2-Chloro-5-methylphenyl)propanoic acid possesses this 2-chloro substitution, in addition to a 5-methyl group, which is likely to further modulate this activity compared to analogs with different substitution patterns.

Anticancer Research SAR Medicinal Chemistry

Potential for Derivatization as a GPR120 Agonist Scaffold

Research has identified a novel series of 5-membered heterocycle-containing phenylpropanoic acid derivatives as potent GPR120 agonists with favorable pharmacokinetic profiles [1]. 3-(2-Chloro-5-methylphenyl)propanoic acid, with its phenylpropanoic acid core, serves as a foundational scaffold for such medicinal chemistry campaigns. Its chloro and methyl substituents provide distinct chemical handles and lipophilic properties that can be exploited in lead optimization to fine-tune potency, selectivity, and drug-like properties compared to using a less substituted phenylpropanoic acid starting material.

Type 2 Diabetes Metabolic Disease GPR120 Agonist

Recommended Applications for 3-(2-Chloro-5-methylphenyl)propanoic Acid in Research and Development


Medicinal Chemistry: Synthesis of Novel GPR120 Agonists for Type 2 Diabetes

3-(2-Chloro-5-methylphenyl)propanoic acid can be used as a key starting material for the synthesis of novel GPR120 agonists. By derivatizing the carboxylic acid moiety with various 5-membered heterocycles, researchers can build upon the established SAR of phenylpropanoic acid-based GPR120 agonists to discover candidates with improved potency, selectivity, and oral bioavailability for the treatment of type 2 diabetes [1].

Anticancer Research: Development of Novel Antiproliferative Agents

Given the SAR evidence that a 2-chloro substitution on phenylpropanoic acid derivatives enhances antiproliferative activity, this compound is a rational starting point for designing new anticancer agents [2]. Researchers can further derivatize the scaffold to create focused libraries for screening against various cancer cell lines, aiming to identify more potent and selective inhibitors of tumor growth.

Chemical Biology: Synthesis of Activity-Based Probes or Chemical Tools

The presence of the carboxylic acid handle and the modifiable aromatic ring makes 3-(2-Chloro-5-methylphenyl)propanoic acid a versatile building block for creating chemical probes. The lipophilic chloro-methylphenyl group can be leveraged to enhance cell permeability, while the acid group can be used to conjugate the molecule to fluorophores, affinity tags, or solid supports for use in target identification or pathway mapping studies.

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